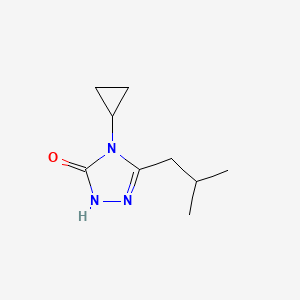

4-cyclopropyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-cyclopropyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one” is an organic molecule that contains a 1,2,4-triazole ring. This is a type of heterocyclic compound, which means it’s a cyclic compound that contains atoms of at least two different elements . In this case, those elements are carbon and nitrogen. The “4,5-dihydro-1H” part suggests that the triazole ring is in a reduced state .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, along with cyclopropyl and 2-methylpropyl substituents. The exact three-dimensional structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of 1,2,4-triazoles include moderate to high stability, good nucleophilicity, and the ability to act as ligands in coordination chemistry .Applications De Recherche Scientifique

Triazole Derivatives: A Path to Diverse Biological Activities

Triazole compounds, including 4-cyclopropyl-3-(2-methylpropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one, represent a critical class of heterocyclic compounds notable for their wide range of biological activities. These compounds have shown considerable promise in the development of new drugs due to their structural variations, which allow for the exploration of diverse pharmacological profiles. Research highlights the interest in triazole derivatives for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The quest for new triazoles is driven by the continuous need to address emerging diseases and the challenge of antibiotic-resistant bacteria. There is a significant focus on finding more efficient and green chemistry approaches to synthesize these compounds, emphasizing energy savings and sustainability (Ferreira et al., 2013).

Synthetic Routes and Chemical Reactions

The synthetic versatility of triazole compounds is further highlighted by the development of various synthetic routes for 1,4-disubstituted 1,2,3-triazoles. These routes include copper-catalyzed azide-alkyne cycloaddition reactions, which are distinguished by their efficiency, selectivity, and environmental friendliness. The exploration of these synthetic pathways opens new avenues for the creation of biologically active triazole derivatives, contributing to the fields of pharmaceutical chemistry and drug discovery (Kaushik et al., 2019).

Environmental and Toxicological Aspects

While the focus on triazole derivatives is predominantly on their potential in drug development and other beneficial applications, it's crucial to consider their environmental and toxicological aspects. Compounds like triclosan, which share a structural similarity to triazoles, have been scrutinized for their environmental persistence and potential toxicity. Studies on such compounds emphasize the importance of understanding the environmental fate and impact of triazole derivatives and related compounds (Bedoux et al., 2012).

Expanding Applications Beyond Pharmaceuticals

The utility of triazole derivatives extends beyond pharmaceuticals into areas such as material science and corrosion inhibition. The structural attributes of triazoles, such as their stability and ability to form complexes with various metals, make them suitable as corrosion inhibitors for metal surfaces. This application is particularly relevant in industrial settings where the longevity and integrity of metal components are critical (Hrimla et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-cyclopropyl-3-(2-methylpropyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6(2)5-8-10-11-9(13)12(8)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBHOGVUTAFGOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NNC(=O)N1C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2846919.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2846921.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-ethylbutan-1-one](/img/structure/B2846922.png)

![2-((2-(4-fluorophenoxy)ethyl)thio)-3-isobutylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846923.png)

![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2846927.png)

![1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2846930.png)

![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)

![3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846933.png)

![2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2846940.png)

![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)